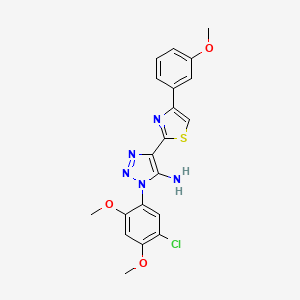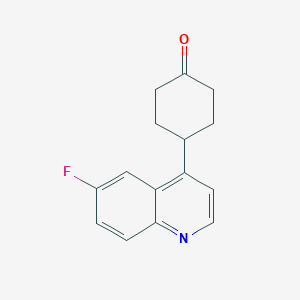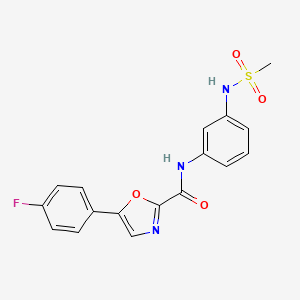![molecular formula C13H15N5O2 B2377430 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol CAS No. 2380188-81-6](/img/structure/B2377430.png)
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This molecule is a potent inhibitor of certain enzymes and has been shown to have promising effects in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves the inhibition of certain enzymes, including cAMP-dependent protein kinase and phosphodiesterase. These enzymes play important roles in various cellular processes, including the regulation of gene expression, cell proliferation, and apoptosis. By inhibiting these enzymes, 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol can have therapeutic effects in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been shown to have several biochemical and physiological effects. Inhibition of cAMP-dependent protein kinase and phosphodiesterase can lead to increased levels of intracellular cAMP, which can activate downstream signaling pathways and have various physiological effects. These effects include the regulation of gene expression, cell proliferation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol in lab experiments include its high potency and selectivity for certain enzymes, as well as its well-established synthesis method. The limitations of using this molecule include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol. These include the development of new derivatives with improved potency and selectivity, the study of its effects in various disease models, and the optimization of its dosage and administration for clinical use. Additionally, further studies are needed to determine the potential side effects and toxicity of this molecule.
Synthesemethoden
The synthesis of 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol involves several steps, including the reaction of furan-2-carbaldehyde with 9-methyl-6-aminopurine to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to give the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, this molecule has been shown to be a potent inhibitor of certain enzymes, including cAMP-dependent protein kinase and phosphodiesterase. These enzymes play important roles in various cellular processes, and their inhibition can have therapeutic effects in the treatment of diseases such as cancer, diabetes, and cardiovascular diseases.
In drug discovery, 2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol has been used as a lead compound for the development of new drugs with improved potency and selectivity. This molecule has also been studied for its potential applications in biological research, such as the study of signal transduction pathways and the regulation of gene expression.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-13(19,9-4-3-5-20-9)6-14-11-10-12(16-7-15-11)18(2)8-17-10/h3-5,7-8,19H,6H2,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZANHWGWCIKPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C(=NC=N1)N(C=N2)C)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1-[(9-methylpurin-6-yl)amino]propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2377351.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2377352.png)


![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2377359.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2377361.png)


![N-[(4-Methoxyphenyl)methyl]-2-nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline](/img/structure/B2377364.png)
![6-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2377366.png)

![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)